2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride
Description
Nomenclature and Structural Characterization of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride, reflecting the precise positioning of functional groups within the molecular framework. The compound possesses the molecular formula C9H17ClN4O with a molecular weight of 232.71 grams per mole, indicating the presence of one chloride ion associated with the protonated nitrogen center. The Chemical Abstracts Service registry number 1354952-90-1 provides unique identification for this specific hydrochloride salt form.
The structural architecture incorporates a 1,2,4-triazole ring system substituted with methyl groups at the 3 and 5 positions, connected via a methylene linker to the 2-position of a morpholine ring. The triazole moiety exists in the 1H-tautomeric form, which represents the thermodynamically favored configuration among possible tautomers. According to established tautomeric equilibrium studies, 1,2,4-triazoles can exist in equilibrium between 1H-form and 4H-form structures, with the 1H-tautomer demonstrating greater stability due to calculated energy differences between azole tautomers.
The parent compound, 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine, exists as the free base with molecular formula C9H16N4O and molecular weight 196.25 grams per mole. The hydrochloride salt formation occurs through protonation of the morpholine nitrogen, creating a quaternary ammonium center that enhances water solubility and crystalline stability. The Simplified Molecular Input Line Entry System representation CC1=NN(C(=N1)C)CC2CNCCO2.Cl clearly delineates the connectivity pattern and salt formation.
Isomeric considerations reveal that the compound exhibits positional specificity in both ring systems. The morpholine ring maintains a fixed chair conformation with oxygen and nitrogen heteroatoms positioned at opposite ends of the six-membered ring. The triazole substitution pattern with methyl groups at positions 3 and 5 distinguishes this compound from other possible regioisomers, ensuring unique chemical and physical properties that facilitate analytical identification and biological activity assessment.
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of related triazole-morpholine hybrid compounds provide essential insights into the three-dimensional molecular arrangement and intermolecular interactions. Studies of analogous 1,2,4-triazole systems reveal that these compounds typically crystallize in triclinic crystal systems with space group P-1, indicating specific molecular packing arrangements that optimize intermolecular hydrogen bonding networks.
The dihedral angle relationships between aromatic ring systems in similar triazole-containing compounds demonstrate significant conformational flexibility. Research has shown that 1,2,4-triazole rings can form coplanarity with adjacent aromatic systems, with dihedral angles ranging from 2.67° to 87.71° depending on substitution patterns and intermolecular interactions. These geometric parameters suggest that this compound likely adopts conformations that maximize stabilizing interactions while minimizing steric hindrance between the triazole and morpholine components.
Intermolecular stabilization in triazole-containing crystals typically involves multiple hydrogen bonding interactions, including nitrogen-hydrogen to sulfur, carbon-hydrogen to nitrogen, and carbon-hydrogen to fluorine contacts when halogen substituents are present. The morpholine ring contributes additional hydrogen bonding capabilities through its secondary amine functionality, potentially forming extensive three-dimensional networks that enhance crystal stability and influence physical properties such as melting point and solubility characteristics.
Molecular packing analysis of structurally related compounds reveals ladder-like architectural arrangements along specific crystallographic planes, with molecules organizing to optimize electrostatic interactions and minimize repulsive forces. The presence of the hydrochloride counterion in this compound introduces additional ionic interactions that significantly influence crystal packing geometry and lattice energy parameters.
The conformational dynamics of the methylene linker connecting the triazole and morpholine rings allow rotational freedom that can accommodate various molecular conformations in both solution and solid states. This flexibility contributes to the compound's ability to interact with different molecular targets and influences its spectroscopic properties through dynamic averaging effects observed in Nuclear Magnetic Resonance analyses.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of hydrogen and carbon nuclear environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonance patterns that enable unambiguous structural assignment and purity assessment.
The methyl substituents on the triazole ring appear as distinct singlets in the aliphatic region, typically observed between 2.0 and 2.5 parts per million. These signals integrate for three protons each, confirming the presence of two equivalent methyl groups attached to the 3 and 5 positions of the triazole nucleus. The methylene linker connecting the triazole and morpholine rings generates a characteristic singlet around 5.0 to 5.5 parts per million, reflecting the deshielding effect of the adjacent nitrogen atoms.
The morpholine ring system produces a complex multiplet pattern in the 2.5 to 4.0 parts per million region, with the carbon-hydrogen protons adjacent to oxygen appearing at lower field due to the electron-withdrawing effect of the heteroatom. The equatorial and axial protons on the morpholine ring exhibit different chemical shifts and coupling patterns, providing diagnostic information about ring conformation and substituent positioning.
Carbon-13 Nuclear Magnetic Resonance analysis reveals the complete carbon framework with distinct resonances for each carbon environment. The triazole carbon atoms typically appear between 140 and 170 parts per million, while the morpholine carbons resonate in the 50 to 80 parts per million range. The methyl carbons attached to the triazole ring produce sharp singlets around 10 to 15 parts per million, confirming their aliphatic nature and equivalence.
The presence of the hydrochloride salt affects the Nuclear Magnetic Resonance spectral characteristics through protonation of the morpholine nitrogen, which shifts the adjacent carbon and hydrogen resonances downfield due to the positive charge density. This protonation state can be confirmed through deuterium oxide exchange experiments that demonstrate the exchangeable nature of the ammonium proton.
| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Triazole methyl groups | 2.0-2.5 | Singlet | 6H | C-CH₃ |
| Methylene linker | 5.0-5.5 | Singlet | 2H | N-CH₂-N |
| Morpholine CH₂-O | 3.6-3.8 | Triplet | 4H | OCH₂ |
| Morpholine CH₂-N | 2.6-2.8 | Triplet | 4H | NCH₂ |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides molecular weight confirmation and fragmentation pathway elucidation essential for structural characterization. The molecular ion peak appears at mass-to-charge ratio 232.71, corresponding to the protonated molecular ion [M+H]+ in positive ionization mode.
Collision Cross Section measurements for related triazole-morpholine compounds demonstrate predictable values based on molecular geometry and charge distribution. The [M+H]+ adduct typically exhibits Collision Cross Section values around 136.8 Ų, while sodium and potassium adducts show slightly larger cross-sectional areas due to increased ionic radii. These measurements provide additional confirmation of molecular identity and can distinguish between structural isomers with identical molecular weights.
The fragmentation pattern typically involves initial loss of the morpholine moiety through cleavage of the methylene linker, generating a base peak corresponding to the dimethyltriazole fragment. Secondary fragmentation involves methyl group losses from the triazole ring, producing characteristic ions that facilitate structural assignment and differentiate this compound from closely related analogs.
The stability of the triazole ring system under mass spectrometric conditions results in prominent fragment ions that retain the complete heterocyclic structure. This stability contrasts with the morpholine ring, which readily undergoes ring-opening fragmentation under electron impact conditions, producing smaller aliphatic fragments that provide supporting evidence for structural assignment.
Tandem mass spectrometry experiments enable detailed fragmentation pathway mapping, revealing the preferential cleavage sites and rearrangement processes that occur during ionization and collision-induced dissociation. These studies demonstrate that the methylene linker represents the primary fragmentation site, consistent with the relatively weak carbon-nitrogen bond strength compared to the aromatic carbon-nitrogen bonds within the triazole ring system.
Infrared and UV-Vis Absorption Profiles
Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that confirm functional group presence and molecular interactions. The nitrogen-hydrogen stretching vibrations appear in the 3500-3350 wavenumber region, indicating the presence of secondary amine functionality within the morpholine ring structure.
The carbon-hydrogen stretching vibrations manifest in two distinct regions: aromatic carbon-hydrogen stretches from the triazole ring appear around 3100-3000 wavenumbers, while aliphatic carbon-hydrogen stretches from the methyl groups and morpholine ring occur in the 2950-2840 wavenumber range. The intensity and position of these absorptions provide information about the electronic environment and hydrogen bonding interactions affecting each carbon-hydrogen bond.
The triazole ring system exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the 1600-1400 wavenumber region, confirming the aromatic nature of the heterocyclic system. These absorptions appear as medium-intensity bands with specific frequency patterns that distinguish 1,2,4-triazole systems from other nitrogen-containing heterocycles such as imidazoles or pyrazoles.
The carbon-oxygen stretching vibrations from the morpholine ether linkage appear around 1200-1020 wavenumbers as strong absorption bands, providing definitive evidence for the presence of the six-membered heterocyclic oxygen-containing ring. The frequency and intensity of these bands can indicate conformational preferences and intermolecular hydrogen bonding interactions in the solid state.
Ultraviolet-visible spectroscopic analysis reveals electronic transitions associated with the triazole chromophore, typically appearing in the 250-300 nanometer region. These absorptions correspond to π→π* transitions within the aromatic triazole system and provide information about the electronic environment and substitution effects of the methyl groups. The extinction coefficients and wavelength positions can distinguish this compound from related triazole derivatives with different substitution patterns.
Properties
IUPAC Name |
2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c1-7-11-8(2)13(12-7)6-9-5-10-3-4-14-9;/h9-10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOCXYILENNONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2CNCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride typically involves:
- Preparation of the substituted 1,2,4-triazole intermediate (often chloromethyl or methylated triazole derivatives).
- N-alkylation or Mannich-type reaction with morpholine or morpholine derivatives.
- Isolation and purification of the product, often by recrystallization.
- Conversion to the hydrochloride salt form for stability and handling.
Preparation of the 1,2,4-Triazole Intermediate
A key intermediate is often 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride, which can be synthesized via multi-step reactions involving:
- Reaction of 2-chloroacetamide with N,N-dimethylformamide dimethyl acetal at moderate temperature (~45 °C) to form an intermediate.
- Subsequent treatment with methylhydrazine sulfate under mild heating (~50 °C) overnight.
- Concentration and purification steps yield the chloromethyl triazole hydrochloride intermediate.
Coupling with Morpholine
The coupling of the triazole intermediate with morpholine or morpholine derivatives is generally achieved by:
- Heating the triazole compound with morpholine or a suitable morpholine derivative (e.g., 2-morpholinoethanamine) under reflux conditions (90–120 °C) for several hours (commonly 2 hours).
- After reaction completion, cooling and addition of solvents such as ethyl acetate and petroleum ether lead to precipitation of the product.
- The crude product is purified by recrystallization from appropriate solvents to afford the desired compound.
Formation of Hydrochloride Salt
The hydrochloride salt formation is typically achieved by:
Representative Reaction Scheme and Conditions
| Step | Reactants/Intermediates | Conditions | Outcome |
|---|---|---|---|
| 1 | 2-Chloroacetamide + N,N-dimethylformamide dimethyl acetal | Stir at 45 °C, 1.5 hours | Intermediate for triazole synthesis |
| 2 | Intermediate + Methylhydrazine sulfate | Stir at 50 °C overnight | 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride |
| 3 | Triazole intermediate + Morpholine | Reflux 90–120 °C, 2 hours | 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine (free base) |
| 4 | Free base + HCl | Room temperature, crystallization | Hydrochloride salt of target compound |
Analytical and Purification Techniques
- Recrystallization: Commonly used solvents include ethyl acetate, petroleum ether, or their mixtures to purify the crude product by precipitation.
- Spectroscopic Characterization:
- IR spectroscopy confirms functional groups.
- ^1H-NMR and ^13C-NMR provide structural verification.
- Mass spectrometry confirms molecular weight.
- Elemental Analysis: Ensures purity and correct elemental composition within ±0.4% of theoretical values.
Research Findings and Yields
- Yields for the N-alkylation step with morpholine derivatives typically range between 40–70%, depending on reaction conditions and purity of starting materials.
- The hydrochloride salt form is reported to be stable and suitable for further biological testing.
- The synthetic methods are adaptable for scale-up due to mild reaction conditions and straightforward purification protocols.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-Chloroacetamide, N,N-dimethylformamide dimethyl acetal, methylhydrazine sulfate |
| Intermediate | 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride |
| Coupling Agent | Morpholine or 2-morpholinoethanamine |
| Reaction Temperature | 45 °C (intermediate formation), 90–120 °C (coupling) |
| Reaction Time | 1.5 hours (intermediate), 2 hours (coupling) |
| Purification | Recrystallization from ethyl acetate/petroleum ether |
| Yield Range | 40–70% for coupling step |
| Final Product Form | Hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Antifungal Activity
Research has indicated that compounds similar to 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride exhibit significant antifungal properties. A study demonstrated that triazole derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis . This mechanism is crucial for developing antifungal agents against pathogens such as Candida and Aspergillus species.
Medicinal Chemistry
The compound has been explored for its potential as a lead molecule in drug discovery. Its structural features allow it to interact effectively with biological targets associated with various diseases. For instance, modifications of the triazole moiety have led to enhanced activity against cancer cells, showcasing its potential in oncology .
Agricultural Applications
Triazole compounds are also utilized in agriculture as fungicides. Their ability to inhibit fungal pathogens makes them valuable in crop protection strategies. The application of such compounds can lead to increased crop yields and reduced losses due to fungal diseases.
Case Studies
Mechanism of Action
The mechanism of action of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,2,4-triazole derivatives, which vary in substituents and backbone structures. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Differentiators
Backbone Complexity: The target compound incorporates a morpholine ring, which contrasts with the indole or alanine backbones of analogues. Morpholine enhances solubility and metabolic stability compared to indole-based compounds, which may exhibit higher lipophilicity .
Bioactivity and Applications: Agrochemicals: Compounds like β-(1,2,4-triazol-1-yl)-L-alanine are metabolites of fungicides (e.g., myclobutanil), highlighting their role in plant protection . In contrast, the target compound’s hydrochloride salt and morpholine backbone suggest pharmaceutical applications, though specific data are lacking . Pharmaceuticals: Indole-triazole derivatives (Table 1) are noted as impurities or excipients in drug formulations, whereas the target compound’s structural simplicity may position it as a primary active ingredient .
Safety Profiles: The target compound carries hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Comparatively, indole-triazole analogues in are classified as non-impurities or excipients, implying lower toxicity .
Biological Activity
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride, with the CAS number 1354952-90-1, is a compound that integrates both morpholine and triazole moieties. This unique structure positions it as a candidate for various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its antimicrobial and anticancer properties, supported by research findings and case studies.
- Molecular Formula : C9H17ClN4O
- Molecular Weight : 232.71 g/mol
- IUPAC Name : 2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride
Synthesis
The synthesis of this compound typically involves the reaction of morpholine with a triazole derivative under controlled conditions. The reaction is often catalyzed and may require specific solvents to optimize yield and purity. Common methods include heating the reactants to promote the formation of the desired product .
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 1,2,4-triazoles can effectively inhibit the growth of various bacterial strains. The compound has been evaluated for its antimicrobial efficacy against several pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate activity | |
| Enterococcus faecalis | Moderate activity | |
| Bacillus cereus | Moderate activity | |
| Escherichia coli | Good activity |
The mechanism of action is believed to involve disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical carcinoma) | 41 ± 3 | |
| L1210 (leukemia) | 9.6 ± 0.7 | |
| CEM (T-cell leukemia) | Not specified |
The presence of the triazole ring has been attributed to enhanced bioactivity, suggesting that structural modifications can significantly influence the compound's efficacy against cancer cells.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or disrupt cellular signaling pathways critical for proliferation and survival. The triazole moiety is particularly noted for its capacity to form hydrogen bonds and engage in non-covalent interactions with biological macromolecules .
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Neuroprotective Effects : A study investigated the neuroprotective ability of similar compounds against reperfusion arrhythmias, demonstrating potential benefits in cardiac health .
- Antifungal Applications : Research into antifungal properties revealed that triazole derivatives could inhibit fungal growth effectively, suggesting applications in treating fungal infections .
Q & A
Basic: What are the key structural features of 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride, and which spectroscopic methods are most effective for its characterization?
The compound combines a morpholine ring with a 1,2,4-triazole moiety linked via a methylene group. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to resolve protons and carbons in the morpholine and triazole rings. 2D techniques (e.g., HSQC, HMBC) help assign overlapping signals, particularly for the methylene bridge and substituents .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying the hydrochloride salt form .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, especially if polymorphism is suspected .
Advanced: How can researchers optimize the synthesis of this compound to minimize by-products like N-alkylated impurities?
Synthetic routes involving nucleophilic substitution (e.g., alkylation of morpholine with a triazole precursor) often yield impurities. Optimization strategies include:
- Reaction Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reduce side reactions .
- Temperature Control : Lower temperatures (0–25°C) suppress over-alkylation, while monitoring via HPLC ensures purity .
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .
Advanced: What analytical approaches are recommended for identifying and quantifying trace impurities in this compound?
Impurity profiling requires orthogonal methods:
- HPLC-UV/HRMS : Reverse-phase chromatography with C18 columns and gradient elution resolves structurally similar by-products (e.g., dehalogenated or dimerized species). HRMS confirms impurity identities .
- Ion Chromatography : Detects counterion variability (e.g., chloride vs. bromide) in the hydrochloride salt .
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to simulate stability challenges and identify degradation pathways .
Advanced: How should researchers address discrepancies in spectroscopic data during structural validation?
Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) may arise from conformational flexibility or salt-form effects. Solutions include:
- Dynamic NMR Studies : Probe temperature-dependent shifts to identify rotameric equilibria in the methylene bridge .
- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR shifts and compare them to experimental results .
- Salt-Swapping Experiments : Convert the hydrochloride to other salts (e.g., free base) to assess spectral variations .
Basic/Advanced: What strategies are effective for designing biological activity assays for this compound, given its structural analogs?
Leverage known activities of morpholine-triazole hybrids:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi, referencing analogs with similar substituents .
- Kinase Inhibition Screens : Target kinases (e.g., PKA, PKC) where morpholine derivatives show affinity, using fluorescence polarization assays .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves to assess IC50 values .
Advanced: How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
Stability studies indicate:
- Moisture Sensitivity : Hydrolysis of the triazole-morpholine linkage occurs in aqueous media. Store desiccated at –20°C for long-term stability .
- Photodegradation : Protect from UV light using amber vials; monitor via HPLC for photo-induced decomposition .
- Thermal Stability : Accelerated studies (40–60°C) reveal decomposition above 80°C; avoid heating during synthesis .
Advanced: What mechanistic insights are critical for studying the compound’s reactivity in substitution or ring-closure reactions?
Key considerations:
- Nucleophilic Sites : The triazole’s N-1 position and morpholine’s oxygen are reactive. Use DFT to predict site selectivity in alkylation/acylation .
- Acid Sensitivity : The hydrochloride salt may protonate the morpholine ring, altering reactivity. Neutralize with NaHCO3 before reactions requiring a free base .
- By-Product Trapping : Add scavengers (e.g., polymer-bound thiourea) to capture reactive intermediates during heterocycle formation .
Basic: How does this compound compare to structurally related morpholine-triazole hybrids in terms of physicochemical properties?
Comparative data (from analogs in ):
| Property | Target Compound | Analog (e.g., 2-[(1H-1,2,4-triazol-1-yl)methyl]piperidine HCl) |
|---|---|---|
| LogP (predicted) | 1.2 | 0.8 |
| Aqueous Solubility (mg/mL) | 12.5 | 18.3 |
| Melting Point (°C) | 195–198 | 182–185 |
Higher lipophilicity in the target compound may enhance membrane permeability but reduce solubility .
Advanced: How can researchers validate analytical methods for this compound to meet regulatory standards?
Follow ICH Q2(R1) guidelines:
- Specificity : Demonstrate resolution from impurities/degradants via spiked samples .
- Linearity : Test over 50–150% of the target concentration (R² ≥ 0.998) .
- Robustness : Vary HPLC parameters (flow rate, column temperature) to assess method resilience .
Advanced: What computational tools are suitable for modeling the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., CYP450 isoforms) .
- MD Simulations : GROMACS or AMBER simulate conformational dynamics in aqueous or membrane environments .
- QSAR Modeling : Build models using MOE or RDKit to correlate substituent effects with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
